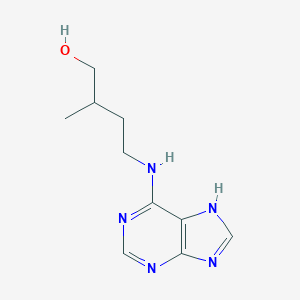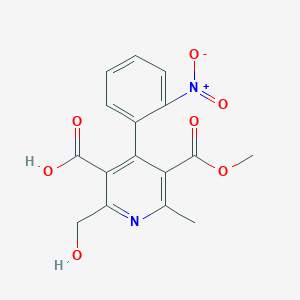![molecular formula C14H15NO3 B023542 [R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone CAS No. 188559-05-9](/img/structure/B23542.png)
[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone
Descripción general
Descripción
“[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone” is a chemical compound with the molecular formula C14H15NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a pentenyl group, a phenyl group, and an oxazolidinone group . The molecular weight is 245.27 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in dichloromethane, diethyl ether, and ethyl acetate .Aplicaciones Científicas De Investigación
Proteomics Research
In the field of proteomics , this compound is utilized for its ability to interact with proteins and influence their behavior. It’s often used in the study of protein structure, function, and interactions. The compound’s specific molecular configuration allows it to bind to certain proteins, which can be useful for isolating or identifying these proteins in complex biological samples .
Organic Synthesis
As a building block in organic synthesis , this oxazolidinone derivative is valuable for constructing complex organic compounds. Its structure is particularly useful for introducing chirality into synthetic molecules, which is crucial for creating pharmaceuticals that interact in a specific manner with biological systems .
Medicinal Chemistry
In medicinal chemistry , researchers explore the therapeutic potential of this compound. Its unique structure could be the key to developing new drugs with specific pharmacological effects. The compound’s ability to bind selectively to certain enzymes or receptors makes it a candidate for drug discovery projects .
Chemical Biology
Chemical biology: applications often involve using this compound as a probe to understand biological processes at a chemical level. It can be used to label or modify biological molecules, helping to elucidate their functions and interactions within cells .
Safety and Hazards
Propiedades
IUPAC Name |
(4R)-3-[(E)-pent-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-9-13(16)15-12(10-18-14(15)17)11-7-5-4-6-8-11/h3-9,12H,2,10H2,1H3/b9-3+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIXNQYVSNHXHJ-KBNZMGLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(=O)N1C(COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(=O)N1[C@@H](COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)



![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]oxane-2-carboxylic acid](/img/structure/B23484.png)
![2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B23486.png)



![1-Tert-Butyl-3-(3-Methylbenzyl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B23500.png)



